Acetamide oxime, 2-(4-bromo-3,5-dimethyl-1-pyrazolyl)-
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Overview
Description
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo group, two methyl groups, and a hydroxyethanimidamide moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors such as 4-bromo-3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.
Introduction of the Hydroxyethanimidamide Group: The hydroxyethanimidamide group is introduced through a subsequent reaction involving the pyrazole intermediate and suitable reagents such as hydroxylamine and ethanimidamide derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Inhibition or Activation of Pathways: Affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHANAMINE: A related compound with similar structural features but different functional groups.
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Another similar compound with a propanoic acid group instead of the hydroxyethanimidamide group.
Uniqueness
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE is unique due to the presence of the hydroxyethanimidamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C7H11BrN4O |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(10-4)3-6(9)11-13/h13H,3H2,1-2H3,(H2,9,11) |
InChI Key |
SUMHLVREPKLBKM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/O)/N)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=NO)N)C)Br |
Origin of Product |
United States |
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